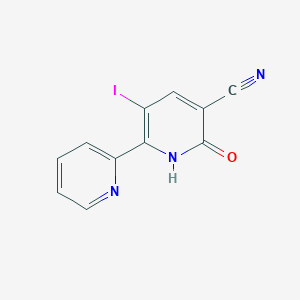

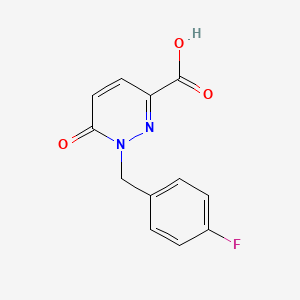

![molecular formula C13H17NO3S B1387407 1-[(3,5-Dimetilfenil)sulfonil]piperidin-4-ona CAS No. 1172855-49-0](/img/structure/B1387407.png)

1-[(3,5-Dimetilfenil)sulfonil]piperidin-4-ona

Descripción general

Descripción

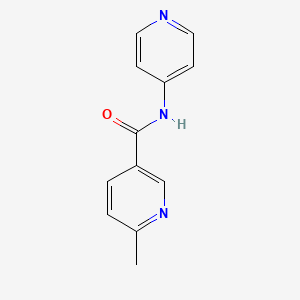

“1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one” is a chemical compound with the molecular formula C13H17NO3S . It is a derivative of piperidinone, a six-membered ring with one nitrogen atom and five carbon atoms .

Synthesis Analysis

Piperidinones, including “1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one”, are important synthetic fragments for designing drugs . The synthesis of piperidinones has been widespread, and more than 7000 piperidine-related papers were published during the last five years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of “1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one” has been characterized by spectroscopic techniques . The structure reveals that the piperidine ring is in chair conformation .Chemical Reactions Analysis

Piperidines, including “1-[(3,5-Dimethylphenyl)sulfonyl]piperidin-4-one”, are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Aplicaciones Científicas De Investigación

Farmacología: Síntesis de Agentes Terapéuticos Potenciales

El compuesto “1-[(3,5-Dimetilfenil)sulfonil]piperidin-4-ona” es un derivado de piperidina, que es una clase de compuestos que juegan un papel importante en el diseño de fármacos y los productos farmacéuticos . Las estructuras de piperidina se encuentran en más de veinte clases de productos farmacéuticos, lo que indica su versatilidad e importancia en la síntesis de agentes terapéuticos. Este compuesto en particular podría investigarse por su posible actividad biológica y eficacia en programas de desarrollo de fármacos.

Síntesis Química: Reacciones de Acoplamiento Cruzado Suzuki-Miyaura

La reacción de acoplamiento cruzado Suzuki-Miyaura es un método ampliamente aplicado para la formación de enlaces carbono-carbono en química orgánica . “this compound” podría servir como precursor o intermedio en estas reacciones, lo que podría conducir al desarrollo de nuevos compuestos con diversas aplicaciones.

Bioquímica: Estudios de Inhibición Enzimática

Los derivados de piperidina son conocidos por interactuar con los sistemas biológicos. “this compound” podría estudiarse como un posible inhibidor enzimático, proporcionando información valiosa para el desarrollo de nuevas herramientas bioquímicas o fármacos .

Mecanismo De Acción

The mechanism of action of DMPS is not fully understood. However, it is believed that the sulfonyl group of the molecule binds to metal ions, forming a complex that is then excreted from the body. This binding of metal ions is thought to be responsible for the biochemical and physiological effects of DMPS.

Biochemical and Physiological Effects

DMPS has a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, such as cytochrome P450, and to reduce the production of reactive oxygen species. Additionally, DMPS has been found to increase the levels of glutathione and to inhibit the activity of monoamine oxidase. Furthermore, DMPS has been found to reduce the levels of lipid peroxidation and to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

DMPS has a number of advantages and limitations for lab experiments. One advantage of using DMPS is that it is relatively inexpensive and easy to synthesize. Additionally, DMPS is stable, and can be stored for long periods of time without degrading. Furthermore, DMPS has a low toxicity, making it safe to use in laboratory experiments.

However, there are also some limitations to using DMPS in lab experiments. For example, it is not soluble in water, and therefore must be dissolved in an organic solvent before use. Additionally, DMPS may interfere with other compounds in the reaction mixture, and therefore must be used with caution. Finally, DMPS is not very soluble in organic solvents, and therefore must be used in small amounts.

Direcciones Futuras

There are a number of potential future directions for DMPS. One area of research is the development of new methods for synthesizing DMPS. Additionally, further research could be conducted into the biochemical and physiological effects of DMPS, as well as its potential applications in drug synthesis and other areas. Additionally, further research could be conducted into the mechanism of action of DMPS and its potential interactions with other compounds. Finally, further research could be conducted into the potential toxicity of DMPS and its potential uses in the medical field.

Propiedades

IUPAC Name |

1-(3,5-dimethylphenyl)sulfonylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3S/c1-10-7-11(2)9-13(8-10)18(16,17)14-5-3-12(15)4-6-14/h7-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHMQFMMHTBQVRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)S(=O)(=O)N2CCC(=O)CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Fluorophenoxy)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B1387332.png)

![N-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]ethyl}acetamide](/img/structure/B1387334.png)

![2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1387339.png)

![5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1387342.png)